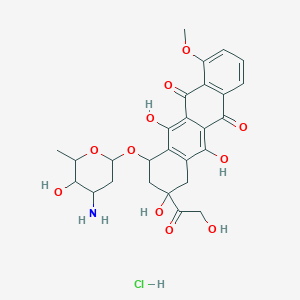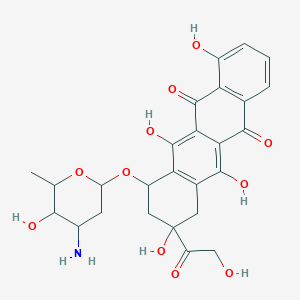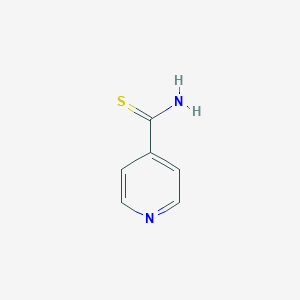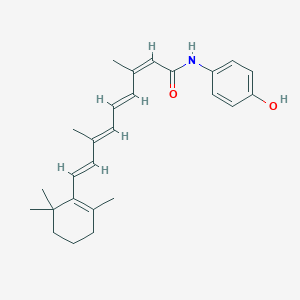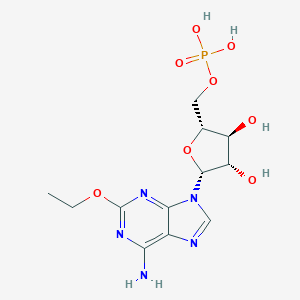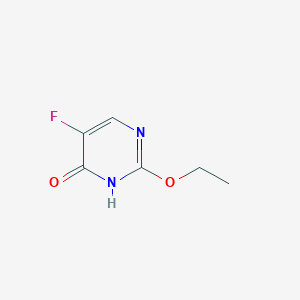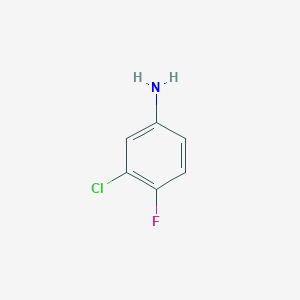
2-氨基-4-甲氧基-5-(3-吗啉基丙氧基)苯甲酰胺
概述
描述
Gefitinib impurity 2 is a process-related impurity associated with the synthesis of gefitinib, an anticancer drug used primarily for the treatment of non-small cell lung cancer. Gefitinib impurity 2 is identified as 3-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinyl propyl) quinazoline-4 (3H)-one . The presence of such impurities is critical to monitor and control, as they can impact the efficacy and safety of the pharmaceutical product.
科学研究应用
Gefitinib impurity 2 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical methods to ensure the quality and purity of gefitinib.
Biology: It helps in understanding the metabolic pathways and degradation products of gefitinib.
Medicine: It is crucial for the development of safer and more effective pharmaceutical formulations.
Industry: It aids in the optimization of synthetic processes and quality control of gefitinib production.
作用机制
Gefitinib impurity 2, like gefitinib, is believed to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib inhibits the intracellular phosphorylation of tyrosine kinases associated with transmembrane cell surface receptors, including EGFR. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival . The exact mechanism of action of gefitinib impurity 2 is still under investigation, but it is thought to follow a similar pathway.
准备方法
The preparation of gefitinib impurity 2 involves several synthetic routes and reaction conditions. One method includes reacting the initial raw material 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide dimethyl acetal to obtain a Schiff base. This is followed by heating annulation with 3-chloro-4-fluoroaniline in an acetic acid solvent . Another method involves mixing 2-amino-4-methoxyl-5-(3-morpholine propoxyl group) cyanophenyl with 3-chloro-4-fluoroaniline, acetic acid solvent, and trimethyl orthoformate or triethyl orthoformate . These methods are characterized by short synthesis routes, simple operations, and relatively high product purity.
化学反应分析
Gefitinib impurity 2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield amine derivatives .
相似化合物的比较
Gefitinib impurity 2 can be compared with other similar compounds, such as:
Gefitinib: The parent compound, used as an anticancer drug.
Erlotinib: Another EGFR tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor used for the treatment of non-small cell lung cancer.
Gefitinib impurity 2 is unique due to its specific structure and formation during the synthesis of gefitinib. It serves as a critical marker for the quality control of gefitinib production .
属性
IUPAC Name |
2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-20-13-10-12(16)11(15(17)19)9-14(13)22-6-2-3-18-4-7-21-8-5-18/h9-10H,2-8,16H2,1H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUBNPPCNQAACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)N)OCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469859 | |
| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
246512-44-7 | |
| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide in the synthesis of Gefitinib?
A1: 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide is a crucial precursor in the synthesis of Gefitinib [, ]. Both research papers describe its transformation into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine, which subsequently undergoes a Dimroth rearrangement with 3-chloro-4-fluoroaniline to yield Gefitinib.
Q2: How is 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide synthesized?
A2: According to the research, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide is synthesized through a two-step process starting from 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile [, ]:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


